9,10-Anthracenedione, 1,3-dihydroxy-5,6-dimethoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIHYDROXY-5,6-DIMETHOXY-2-METHYLANTHRACENE-9,10-DIONE is a member of the anthraquinone family, known for its diverse biological activities and applications. This compound is characterized by its anthracene core substituted with hydroxy, methoxy, and methyl groups, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIHYDROXY-5,6-DIMETHOXY-2-METHYLANTHRACENE-9,10-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives.
Methoxylation: Introduction of methoxy groups at the 5 and 6 positions using methanol and a suitable catalyst.
Hydroxylation: Hydroxyl groups are introduced at the 1 and 3 positions using hydroxylating agents such as hydrogen peroxide.
Methylation: A methyl group is added at the 2 position using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1,3-DIHYDROXY-5,6-DIMETHOXY-2-METHYLANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have distinct properties and applications .
Scientific Research Applications
1,3-DIHYDROXY-5,6-DIMETHOXY-2-METHYLANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism of action of 1,3-DIHYDROXY-5,6-DIMETHOXY-2-METHYLANTHRACENE-9,10-DIONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,8-DIHYDROXY-3-METHOXY-6-METHYLANTHRACENE-9,10-DIONE: Known for its antimicrobial and anticancer properties.
1,3,8-TRIHYDROXY-6-METHYLANTHRACENE-9,10-DIONE: Exhibits strong antiviral activity.
Uniqueness
1,3-DIHYDROXY-5,6-DIMETHOXY-2-METHYLANTHRACENE-9,10-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-dihydroxy-5,6-dimethoxy-2-methylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-7-10(18)6-9-12(14(7)19)15(20)8-4-5-11(22-2)17(23-3)13(8)16(9)21/h4-6,18-19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZZOJXKYOIYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470083 |
Source
|
Record name | 9,10-Anthracenedione, 1,3-dihydroxy-5,6-dimethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872360-76-4 |
Source
|
Record name | 9,10-Anthracenedione, 1,3-dihydroxy-5,6-dimethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.